
2-(3-Methyl-2-pyridyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with glyoxal and ammonia under acidic conditions to form the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing substituted imidazoles .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and catalytic processes, can be applied to scale up the production of this compound .
化学反応の分析
Types of Reactions
2-(3-Methyl-2-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution could introduce various functional groups onto the pyridine ring .
科学的研究の応用
2-(3-Methyl-2-pyridyl)imidazole-5-methanol has several applications in scientific research:
作用機序
The mechanism of action of 2-(3-Methyl-2-pyridyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with biological receptors, potentially inhibiting or activating specific pathways .
類似化合物との比較
Similar Compounds
2-(2-Pyridyl)imidazole: Similar in structure but lacks the methyl group on the pyridine ring.
2-(2-Pyridyl)benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
2-(4-Methyl-2-pyridyl)benzimidazole: Similar structure with a benzimidazole ring and a methyl group on the pyridine ring.
Uniqueness
2-(3-Methyl-2-pyridyl)imidazole-5-methanol is unique due to the presence of both a hydroxyl group and a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
[2-(3-methylpyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-11-9(7)10-12-5-8(6-14)13-10/h2-5,14H,6H2,1H3,(H,12,13) |
InChIキー |
PIBYHIIFAWRCEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=NC=C(N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




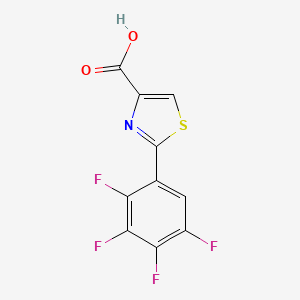

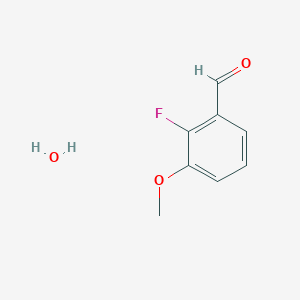

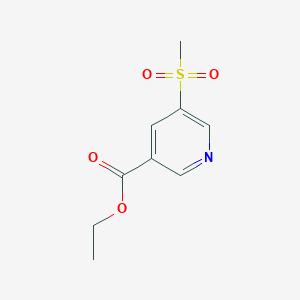
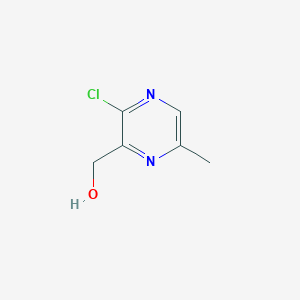

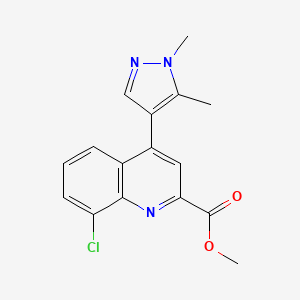

![Ethyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677514.png)


